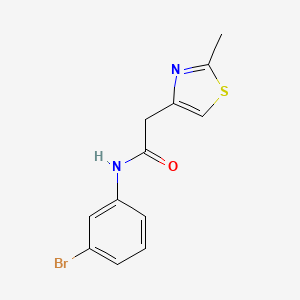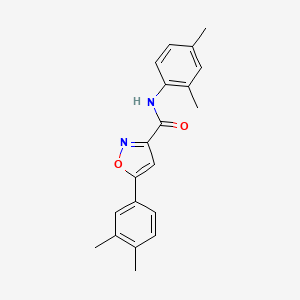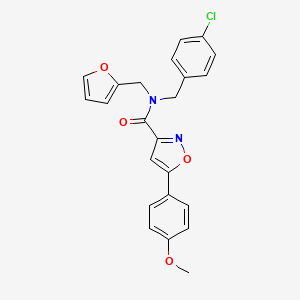![molecular formula C19H24N4O3S B11365171 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide](/img/structure/B11365171.png)
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide is a complex organic compound featuring a thiadiazole ring, a pyrrolidinone moiety, and an ethoxypropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of N-(3,5-dimethylphenyl)-β-alanines with ethyl acetoacetate, followed by further functionalization to introduce the thiadiazole and ethoxypropanamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), N-bromosuccinimide (NBS)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols or amines.
Applications De Recherche Scientifique
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways, potentially leading to new therapeutic agents.
Materials Science: The compound’s unique structure may be useful in developing new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways . The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide
- **N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H24N4O3S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-6-5-16(24)20-19-22-21-18(27-19)14-10-17(25)23(11-14)15-8-12(2)7-13(3)9-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,20,22,24) |
Clé InChI |
BXAZXTBIRXGXGR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B11365088.png)

![3,4,5-trimethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365109.png)
![2-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11365120.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11365126.png)
![2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11365127.png)

![2-{[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11365134.png)
![2-[(3-Hydroxypropyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B11365139.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11365158.png)

![4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11365176.png)

